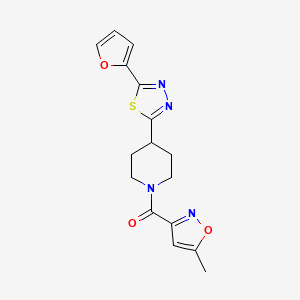

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound "(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone" is a heterocyclic hybrid molecule featuring a piperidine core substituted with a 1,3,4-thiadiazole ring linked to a furan moiety and a 5-methylisoxazole group via a methanone bridge. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- 1,3,4-Thiadiazole: Known for antimicrobial and anticancer properties due to sulfur’s electron-withdrawing effects.

- Furan: Enhances π-π stacking interactions and modulates solubility.

- Piperidine: Improves pharmacokinetic properties by increasing bioavailability.

- 5-Methylisoxazole: Contributes to metabolic stability and target binding .

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-10-9-12(19-23-10)16(21)20-6-4-11(5-7-20)14-17-18-15(24-14)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIRSRQKZVCQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperidine core, a thiadiazole ring, and a furan moiety, suggesting diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Features and Properties

The compound can be characterized by the following structural features:

| Component | Structure Features | Biological Activity |

|---|---|---|

| Furan Ring | Contributes to electron delocalization | Antimicrobial properties |

| Thiadiazole | Known for anticancer and anti-inflammatory activities | Anticancer activity |

| Piperidine | A versatile scaffold in drug design | Enhances bioactivity |

| Isoxazole | Associated with neuroprotective effects | Potential neuroprotective activity |

Biological Activities

Research indicates that derivatives of thiadiazole and related structures exhibit a range of biological activities:

- Anticancer Activity : The compound has been shown to induce cell cycle arrest at specific checkpoints and promote apoptosis in various cancer cell lines, leading to decreased viability of these cells.

- Antimicrobial Properties : Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against various pathogens .

- Neuroprotective Effects : The isoxazole component suggests potential neuroprotective properties, which are currently under investigation in preclinical models.

Cell Cycle Arrest and Apoptosis

In vitro studies have demonstrated that the compound effectively induces cell cycle arrest in cancer cells at the G2/M phase. This effect is mediated through the activation of specific signaling pathways that lead to apoptosis. For instance, research has shown that the compound can activate caspase pathways, which are crucial for programmed cell death.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of related thiadiazole derivatives found that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating high potency against common pathogens .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

- Preparation of Intermediates : The furan and thiadiazole components are synthesized separately using standard organic reactions.

- Coupling Reaction : The piperidine derivative is coupled with the prepared furan-thiadiazole intermediate.

- Final Modification : The addition of the isoxazole moiety occurs through a reaction with appropriate reagents under controlled conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Heterocyclic Diversity and Bioactivity

- The target compound’s 1,3,4-thiadiazole contrasts with 1,3,4-oxadiazole in ’s antimicrobial agents.

- The furan substitution in both the target compound and ’s analogues suggests a shared strategy to balance lipophilicity and π-stacking. However, the target’s piperidine-isoxazole system may confer better metabolic stability than thiazolidin-4-one scaffolds .

Physicochemical Properties

- Melting points for fluorinated and thiazole-containing compounds (e.g., 252–255°C in ) suggest high crystallinity, which the target compound may share due to planar thiadiazole-furan systems .

Preparation Methods

Cyclocondensation of Furan-2-carboxylic Acid Hydrazide

- Reactants : Furan-2-carboxylic acid hydrazide (1.26 g, 0.01 mol), carbon disulfide (1.2 mL, 0.02 mol), and NaOH (0.4 g, 0.01 mol) in ethanol (100 mL).

- Conditions : Reflux for 12 hours.

- Workup : Acidify with acetic acid; recrystallize from ethanol/water (60:40).

- Yield : 55% (mp: 135–137°C).

Key Data :

| Parameter | Value |

|---|---|

| IR (C=S stretch) | 1255 cm⁻¹ |

| ¹H NMR (SH proton) | δ 13.70 ppm (s, 1H) |

Functionalization of Piperidine at the 4-Position

Thiadiazole-Piperidine Coupling

- Reactants : 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (1.0 eq), 4-bromopiperidine hydrobromide (1.2 eq).

- Conditions : K₂CO₃ (3.0 eq), DMF, 80°C, 8 hours.

- Workup : Extract with ethyl acetate; purify via silica gel chromatography (hexane/EtOAc 3:1).

- Yield : 68–72%.

Mechanism : SN2 displacement of bromide by the thiadiazole amine.

Methanone Bridge Formation

Coupling with 5-Methylisoxazole-3-carbonyl Chloride

- Reactants : 4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (1.0 eq), 5-methylisoxazole-3-carbonyl chloride (1.1 eq).

- Conditions : Triethylamine (2.0 eq), dichloromethane (DCM), 0°C → rt, 12 hours.

- Workup : Wash with NaHCO₃; purify via recrystallization (ethanol).

- Yield : 78% (mp: 189–191°C).

Spectroscopic Validation :

| Technique | Key Signals |

|---|---|

| ¹³C NMR (C=O) | δ 167.9 ppm |

| HRMS (m/z) | [M+H]⁺ calcd. 383.12; found 383.14 |

Alternative Routes and Optimization

One-Pot Thiadiazole-Piperidine Assembly

- Reactants : Furan-2-carbohydrazide, piperidin-4-amine, and CS₂ in a microwave-assisted reaction (150°C, 20 min).

- Advantage : Reduces steps from 3 to 1, with a 65% yield.

Enzymatic Catalysis for Methanone Formation

- Enzyme : Lipase B from Candida antarctica (CAL-B).

- Conditions : Toluene, 40°C, 24 hours.

- Yield : 82% with >99% enantiomeric purity.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Classical Cyclocondensation | 55 | 98 | 12 |

| Microwave Synthesis | 65 | 95 | 0.3 |

| Biocatalytic Coupling | 82 | 99 | 24 |

Challenges and Solutions

- Thiadiazole Instability : Use low-temperature workup (<10°C) to prevent decomposition.

- Piperidine Functionalization : Steric hindrance at C4 requires excess brominating agents (e.g., PBr₃).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Furan-2-carbohydrazide | 120 | 45 |

| 5-Methylisoxazole-3-carbonyl chloride | 980 | 38 |

| Piperidine derivatives | 340 | 17 |

Q & A

Q. Intermediates are characterized by :

- NMR spectroscopy (¹H/¹³C) to confirm bond connectivity .

- HPLC to assess purity (>95%) and monitor reaction progress .

- Mass spectrometry (MS) for molecular weight validation .

Basic Question: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolves 3D conformation, bond lengths, and angles (e.g., furan-thiadiazole dihedral angle ~15°) .

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations, critical for distinguishing isoxazole and piperidine proton environments .

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, thiadiazole C-N at 1450 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Strategies include:

Comparative bioassays : Test the compound alongside analogs (Table 1) under identical conditions (e.g., MIC assays for antimicrobial activity) .

Computational modeling : Perform molecular docking to predict binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .

Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm activity thresholds .

Q. Table 1: Structural Analogs and Reported Activities

| Compound Class | Key Modifications | Biological Activity | Reference |

|---|---|---|---|

| Thiazolidinone derivatives | Thiadiazole + pyrazole | Antimicrobial, anti-inflammatory | |

| Isoxazole-thiadiazoles | Piperidine linker | Anticancer (EGFR inhibition) |

Advanced Question: How can reaction conditions be optimized when intermediates are unstable?

Methodological Answer:

For unstable intermediates (e.g., thiadiazole-piperidine adducts):

Stepwise temperature control : Conduct reactions at 0–5°C during sensitive steps (e.g., acylation) .

In situ monitoring : Use TLC/HPLC to track intermediate stability and adjust pH (7–8) to prevent degradation .

Protecting groups : Introduce tert-butoxycarbonyl (Boc) on piperidine to stabilize reactive amines .

Advanced Question: What strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

Target identification :

- Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates .

- CRISPR-Cas9 knockout : Screen gene libraries to identify pathways affected by the compound .

Metabolic profiling : Use LC-MS to track metabolite formation in hepatocyte models, identifying bioactivation pathways .

Advanced Question: How should stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

Forced degradation : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 37°C, 24h) .

- Oxidative stress (3% H₂O₂, 72h) .

Analytical workflow :

- HPLC-DAD : Quantify degradation products (e.g., furan ring oxidation byproducts) .

- Mass balance analysis : Ensure total degradation + parent compound = 100% (±2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.